An In-depth Technical Guide on the Structural Properties of 3,5-Diethylisoxazole-4-carboxylic Acid
An In-depth Technical Guide on the Structural Properties of 3,5-Diethylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of 3,5-Diethylisoxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related analog, 3,5-dimethylisoxazole-4-carboxylic acid, to provide a comparative context and predictive insights.
Chemical Identity and Physical Properties
3,5-Diethylisoxazole-4-carboxylic acid is a disubstituted isoxazole (B147169) derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The structural properties of this compound are pivotal for its potential applications in medicinal chemistry and materials science.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value for 3,5-Diethylisoxazole-4-carboxylic acid | Value for 3,5-Dimethylisoxazole-4-carboxylic acid |
| CAS Number | 216700-85-5[1] | 2510-36-3[2][3][4] |
| Molecular Formula | C8H11NO3[1] | C6H7NO3[2][3][4] |
| Molecular Weight | 169.18 g/mol [1] | 141.12 g/mol [2] |
| IUPAC Name | 3,5-diethylisoxazole-4-carboxylic acid | 3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2] |
| Canonical SMILES | CCC1=C(C(=NO1)CC)C(=O)O | CC1=C(C(=NO1)C)C(=O)O[2] |
| InChI Key | Not available | IJEUISLJVBUNRE-UHFFFAOYSA-N[2][3][4] |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value for 3,5-Diethylisoxazole-4-carboxylic acid (Predicted/Unavailable) | Value for 3,5-Dimethylisoxazole-4-carboxylic acid (Experimental/Predicted) |
| Melting Point | Not available | 141-145 °C[5] |
| Boiling Point | Not available | 258.14 °C (rough estimate)[5] |
| Solubility | Not available | Soluble in Methanol[5] |
| pKa | Not available | 2.53 ± 0.32 (Predicted)[5] |
| XlogP | Not available | 0.7[2] |
Spectroscopic Data
For 3,5-Dimethylisoxazole-4-carboxylic acid:
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¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).[6] This spectrum shows two singlets corresponding to the two methyl groups attached to the isoxazole ring. For the diethyl analog, one would expect to see triplets and quartets for the ethyl groups.
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Mass Spectrometry (GC-MS): The mass spectrum of the dimethyl analog shows a molecular ion peak at m/z 141.[2][4] For the diethyl analog, the molecular ion peak would be expected at m/z 169.
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Infrared (IR) Spectroscopy: IR spectra are available for the dimethyl analog, which would show characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as C-N and C-O stretching from the isoxazole ring.[2][3]
Synthesis and Reactivity
3,5-disubstituted-4-isoxazolecarboxylic acids are typically synthesized via the hydrolysis of their corresponding esters. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylates
This procedure illustrates a general method for preparing a wide range of 3,5-disubstituted-4-isoxazolecarboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acids.[7]
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Reaction Setup: A solution of an appropriate ethyl β-aminocrotonate derivative (1.00 mole), a primary nitroalkane (e.g., 1-nitropropane (B105015) for the 3-ethyl derivative, 1.29 mole), and triethylamine (B128534) (400 ml) in chloroform (B151607) (1 L) is placed in a three-necked flask equipped with a dropping funnel and a gas inlet tube. The flask is cooled in an ice bath under a nitrogen atmosphere.
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Addition of Reagent: A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly from the dropping funnel while stirring.
-
Reaction: After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 hours.
-
Workup: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid to remove amine bases. The chloroform layer is then washed with 5% aqueous sodium hydroxide (B78521) and saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield the ethyl 3,5-disubstituted-4-isoxazolecarboxylate.
Experimental Protocol: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid
This protocol is adapted from the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid and can be applied to the ethyl ester of 3,5-diethylisoxazole-4-carboxylic acid.[6]
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Reaction Setup: To a mixture of the ethyl 3,5-disubstituted-4-isoxazolecarboxylate (e.g., ethyl 3,5-diethylisoxazole-4-carboxylate, 14 mmol) in a solution of tetrahydrofuran (B95107) (THF, 8 mL) and methanol (B129727) (MeOH, 8 mL), an aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL) is added.
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Reaction: The reaction mixture is stirred at room temperature for 8 hours.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then acidified with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.
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Isolation: The precipitated white solid product is filtered, washed with water, and dried to afford the 3,5-disubstituted-4-isoxazolecarboxylic acid.
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.
Caption: General synthetic workflow for 3,5-disubstituted-4-isoxazolecarboxylic acids.
Potential Applications
While specific applications for 3,5-Diethylisoxazole-4-carboxylic acid are not widely documented, isoxazole derivatives, in general, are of significant interest in medicinal chemistry. The isoxazole scaffold is present in several approved drugs and is explored for various therapeutic areas. The dimethyl analog, 3,5-dimethylisoxazole-4-carboxylic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in agricultural chemistry for creating herbicides and fungicides.[8] It is plausible that the diethyl derivative could serve as a valuable building block in similar applications, potentially offering modified pharmacokinetic or pharmacodynamic properties.
Conclusion
3,5-Diethylisoxazole-4-carboxylic acid is a chemical entity with potential for further exploration in drug discovery and materials science. While detailed experimental data is currently sparse, this guide provides foundational information based on its chemical identity and the well-characterized analog, 3,5-dimethylisoxazole-4-carboxylic acid. The provided synthetic protocols offer a viable route for its preparation, enabling further research into its properties and applications. Researchers are encouraged to perform detailed characterization to fully elucidate the structural and chemical properties of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]
- 4. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]
- 5. Cas 2510-36-3,3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]

